molecular formula C7H6BBrO2 B6252123 5-bromo-1,3-dihydro-2,1-benzoxaborol-1-ol CAS No. 174671-51-3

5-bromo-1,3-dihydro-2,1-benzoxaborol-1-ol

Cat. No. B6252123
CAS RN: 174671-51-3
M. Wt: 212.8
InChI Key:
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Description

5-Bromo-1,3-dihydro-2,1-benzoxaborol-1-ol is a compound that has garnered significant attention in scientific research, particularly in the fields of medicinal chemistry and pharmacology. It is a part of the benzoxaborole family, which plays important roles in organic synthesis, molecular recognition, and supramolecular chemistry .


Synthesis Analysis

The synthesis of benzoxaboroles, including 5-bromo-1,3-dihydro-2,1-benzoxaborol-1-ol, is a topic of interest in the field of organic chemistry . For instance, 2-Bromo-5-fluorobenzaldehyde may be used in the synthesis of dihydrobenzoxaboroles bearing aryl, heteroaryl or vinyl substituents at the 1-position .


Molecular Structure Analysis

The molecular structure of 5-bromo-1,3-dihydro-2,1-benzoxaborol-1-ol is characterized by a benzoxaborole scaffold . In the crystal structure of a similar compound, the molecules form centrosymmetric dimers via strong O-H⋯O hydrogen bonds .


Chemical Reactions Analysis

Benzoxaboroles, including 5-bromo-1,3-dihydro-2,1-benzoxaborol-1-ol, have been widely applied as antifungal, antibacterial, antiviral, anti-parasite, and anti-inflammatory agents . They have also been used as potent antitrypanosomal agents .

Mechanism of Action

While the specific mechanism of action for 5-bromo-1,3-dihydro-2,1-benzoxaborol-1-ol is not mentioned in the search results, a related compound, AN-2718, inhibits the growth of fungi by inhibiting protein synthesis through the OBORT mechanism .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-bromo-1,3-dihydro-2,1-benzoxaborol-1-ol involves the reaction of 5-bromo-2-hydroxybenzaldehyde with triethyl borate in the presence of a base to form the corresponding boronic ester. This intermediate is then reacted with a diol, such as ethylene glycol, in the presence of an acid catalyst to yield the final product.", "Starting Materials": ["5-bromo-2-hydroxybenzaldehyde", "triethyl borate", "base", "diol", "acid catalyst"], "Reaction": ["Step 1: React 5-bromo-2-hydroxybenzaldehyde with triethyl borate in the presence of a base to form the corresponding boronic ester.", "Step 2: React the boronic ester intermediate with a diol, such as ethylene glycol, in the presence of an acid catalyst to yield 5-bromo-1,3-dihydro-2,1-benzoxaborol-1-ol."] }

CAS RN

174671-51-3

Product Name

5-bromo-1,3-dihydro-2,1-benzoxaborol-1-ol

Molecular Formula

C7H6BBrO2

Molecular Weight

212.8

Purity

95

Origin of Product

United States

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